molecular formula C25H22N2O5 B3016714 1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-30-2

1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B3016714
CAS RN: 874396-30-2
M. Wt: 430.46
InChI Key: WNNOSLCFRKLNFS-UHFFFAOYSA-N
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Description

The compound "1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" belongs to a class of organic compounds known as dihydrochromeno[2,3-c]pyrrole-3,9-diones. These compounds are characterized by a fused ring system that combines a chromene moiety with a pyrrole-3,9-dione structure. The specific compound is further modified with ethoxyphenyl and methylisoxazolyl substituents, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been reported using a multicomponent process that allows for the introduction of various substituents . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by dehydration . This method could be adapted to synthesize the target compound by choosing appropriate starting materials and conditions to incorporate the ethoxyphenyl and methylisoxazolyl groups.

Molecular Structure Analysis

The molecular structure of dihydrochromeno[2,3-c]pyrrole-3,9-diones is characterized by a fused ring system. X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provides insight into the crystallographic parameters that could be similar for the compound . The space group, unit-cell dimensions, and angles are crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice. However, without specific data for "1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione," only assumptions can be made based on related structures.

Chemical Reactions Analysis

The reactivity of dihydrochromeno[2,3-c]pyrrole-3,9-diones can be inferred from studies on similar compounds. For example, 1H-pyrrol-2,3-diones have been shown to undergo diastereoselective 1,3-dipolar cycloaddition with nitrones, leading to the formation of pyrrolo[3,2-d]isoxazoles . This suggests that the compound may also participate in cycloaddition reactions, potentially leading to the formation of novel heterocyclic structures. The presence of substituents such as the ethoxyphenyl and methylisoxazolyl groups could influence the stereochemistry and outcome of such reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthetic Routes and Derivatives

  • A study explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a method that provides a wide range of derivatives. This synthesis approach suggests potential for creating various compounds with tailored properties for specific research applications (Vydzhak & Panchishyn, 2010).

Optoelectronic Materials

  • Research on alcohol-soluble n-type conjugated polyelectrolytes, including pyrrolo[3,4-c]pyrrole derivatives, for use as electron transport layers in polymer solar cells, indicates the role of such compounds in enhancing power conversion efficiency. This study implies the potential of similar compounds in optoelectronic applications (Hu et al., 2015).

Antimicrobial and Antitumor Activities

  • Derivatives of pyrrole-2,3-dione have been evaluated for their inhibitors of glycolic acid oxidase, demonstrating significant bioactivity. This suggests potential research applications in developing novel antimicrobial or antitumor agents (Rooney et al., 1983).

Photochromic Materials

  • Studies on new photochromic symmetrical and unsymmetrical bis(heteroaryl)maleimides, including pyrrole-2,5-dione derivatives, offer insights into the development of materials with potential applications in smart windows, sensors, and information storage technologies (Cipolloni et al., 2009).

Luminescent Polymers

  • Research into the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which exhibit potential for use in organic optoelectronic materials due to their significant water solubility and optical properties, indicates the versatility of pyrrole derivatives in material science (Zhang et al., 2014).

properties

IUPAC Name

1-(3-ethoxyphenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-5-30-17-8-6-7-16(12-17)22-21-23(28)18-9-13(2)14(3)10-19(18)31-24(21)25(29)27(22)20-11-15(4)32-26-20/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNOSLCFRKLNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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